3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-
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Overview
Description
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- is a synthetic organic compound with the molecular formula C19H14N6O2. It is characterized by the presence of an acridine core substituted with amino groups at positions 3 and 6, and an azo group linking a nitrophenyl moiety at position 4. This compound is known for its vibrant color and has applications in various fields including dye manufacturing and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by azo coupling with 3,6-diaminoacridine. The reaction conditions often require acidic media to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- undergoes various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidative conditions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the azo group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3,6-Acridinediamine, 4-[(4-aminophenyl)azo]-
Oxidation: 3,6-Acridinediamine, 4-[(4-nitrosophenyl)azo]-
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential antimicrobial properties and its ability to intercalate with DNA.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through intercalation with DNA, disrupting the DNA synthesis process. This intercalation can lead to mutations and inhibit the replication of microorganisms, making it useful as an antimicrobial agent. The molecular targets include the DNA strands, and the pathways involved are related to DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
3,6-Diaminoacridine: Known for its use as an antiseptic and bacteriostatic agent.
Proflavine: Another acridine derivative used in wound dressings for its antimicrobial properties.
Acriflavine: Used as a disinfectant and in biological staining.
Uniqueness
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- is unique due to its azo linkage, which imparts distinct chemical and physical properties such as color and reactivity. This makes it particularly valuable in applications requiring specific dye characteristics and in research focused on azo compounds .
Properties
CAS No. |
195615-41-9 |
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Molecular Formula |
C19H14N6O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]acridine-3,6-diamine |
InChI |
InChI=1S/C19H14N6O2/c20-13-3-1-11-9-12-2-8-16(21)19(18(12)22-17(11)10-13)24-23-14-4-6-15(7-5-14)25(26)27/h1-10H,20-21H2 |
InChI Key |
SKYTXWXCOMRACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2N=C4C=C(C=CC4=C3)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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